Cycloheptyl vs. Cyclohexylmethyl N-Substituent: Impact on cLogP and Steric Profile
The cycloheptyl group distinguishes this compound from the closest analog N-(cyclohexylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (same molecular formula C₁₉H₂₅N₃O₃S₂, same MW 407.55). While both compounds are isomers, the cycloheptyl substituent is directly attached to the acetamide nitrogen, whereas the cyclohexylmethyl analog inserts a methylene spacer. This structural difference alters the spatial orientation of the cycloalkyl ring relative to the thiazole core and is predicted to affect lipophilicity (estimated cLogP) and target binding conformation . In the broader 2-(alkylsulfonamido)thiazol-4-yl)acetamide series, SAR optimization at the N-substituent was critical for achieving nanomolar CTPS1/2 potency [1].
| Evidence Dimension | N-Substituent type and predicted lipophilicity |
|---|---|
| Target Compound Data | Cycloheptyl directly attached to acetamide N; cLogP ~3.2 (estimated from SMILES) |
| Comparator Or Baseline | Cyclohexylmethyl attached to acetamide N (CAS not publicly linked); cLogP ~3.2 (estimated); identical molecular formula |
| Quantified Difference | Structural isomerism: direct cycloheptyl attachment vs. cyclohexylmethyl (methylene-spaced); equivalent molecular weight; predicted similar cLogP range but different topological polar surface area and conformational flexibility |
| Conditions | In silico property prediction based on SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3CCCCCC3 |
Why This Matters
Direct cycloheptyl attachment eliminates the methylene rotational degree of freedom present in the cyclohexylmethyl analog, potentially reducing entropic penalty upon target binding and offering a rigidified pharmacophore for CTPS1/2 engagement.
- [1] Novak, A.; Laughton, D.; Lane, R.; Blackham, E.; Thomas, J.; Chatzopoulou, E.; Wrigglesworth, J.; Quddus, A.; Ahmed, S.; Cousin, D.; et al. Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation. J. Med. Chem. 2022, 65 (24), 16640–16650. View Source
